![molecular formula C16H16ClN5 B11792792 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]piridazina es un compuesto heterocíclico que presenta un núcleo triazolopiridazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]piridazina generalmente implica los siguientes pasos:
Formación del núcleo triazolopiridazina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados como hidrazinas y piridazinas.
Introducción del grupo 4-Clorofenil: Este paso a menudo implica reacciones de sustitución aromática electrofílica.
Unión del grupo Piperidin-4-il: Esto se puede hacer mediante reacciones de sustitución nucleofílica o aminación reductiva.
Métodos de producción industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina.
Reducción: Las reacciones de reducción podrían usarse para modificar el núcleo de triazolopiridazina o el anillo de piperidina.
Sustitución: Tanto las reacciones de sustitución nucleofílica como electrofílica se pueden realizar en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como halógenos para sustitución electrofílica o reactivos organometálicos para sustitución nucleofílica.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por su potencial como agente farmacéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]piridazina dependería de su aplicación específica. En química medicinal, podría interactuar con receptores o enzimas específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante ensayos bioquímicos y estudios de modelado molecular.
Comparación Con Compuestos Similares
Compuestos similares
- 6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]pirimidina
- 6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]pirazina
Singularidad
La singularidad de 6-(4-Clorofenil)-3-(piperidin-4-il)-[1,2,4]triazolo[4,3-b]piridazina radica en sus características estructurales específicas, que pueden conferir una actividad biológica o reactividad química única en comparación con compuestos similares. Esto podría convertirlo en un candidato valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C16H16ClN5 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16ClN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2 |
Clave InChI |
VUIDTULSCNGVJC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


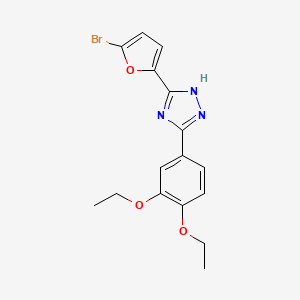

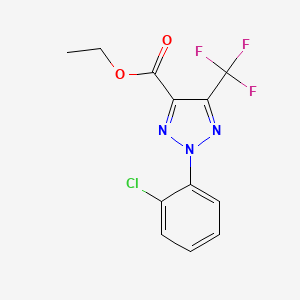
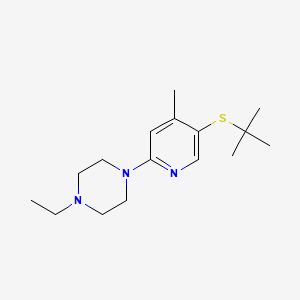

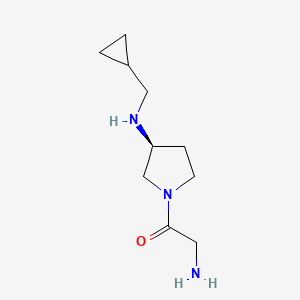
![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
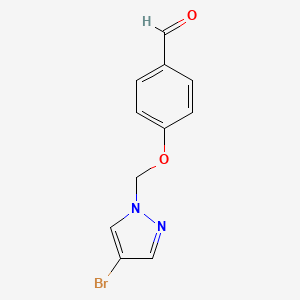
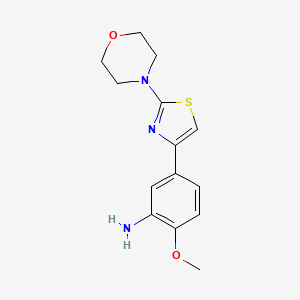
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
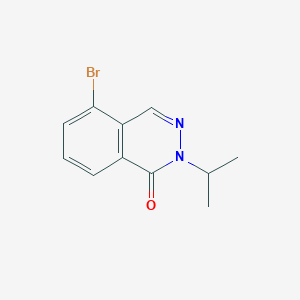
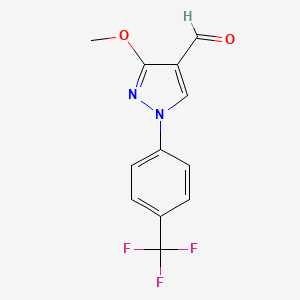
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
